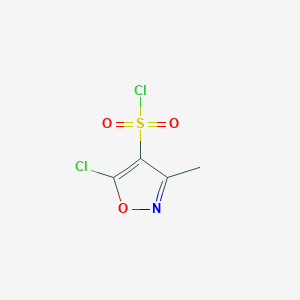
2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine
Übersicht
Beschreibung
“2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine” is a chemical compound with the molecular formula C9H13ClN4 . It has a molecular weight of 212.68 g/mol.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 .Wissenschaftliche Forschungsanwendungen
Applications in Antibacterial and Tuberculostatic Agents
Synthesis and Antibacterial Activity Research by Foks et al. (2005) demonstrated the synthesis of pyrazine and pyridine derivatives, including 3-chloro-2-cyanopyrazine, exhibiting antibacterial activities. These compounds showed significant in vitro activity towards anaerobic bacteria and moderate activity against aerobic strains. The minimal inhibitory concentration values for tuberculostatic activity ranged between 22-100 microg/cm³, indicating the potential use of these compounds in treating bacterial infections and tuberculosis (Foks et al., 2005).
Binding Properties and Potential Clinical Application Mech-Warda et al. (2022) analyzed chlorohydrazinopyrazine, revealing that 2-chloro-3-hydrazinopyrazine showed the highest affinity to DNA and did not exhibit toxicity towards human dermal keratinocytes, hinting at its potential clinical applications. The compound demonstrated a hydrophilic nature, confirmed through theoretical and experimental methods, underscoring its promise in medical research (Mech-Warda et al., 2022).
Role in Synthetic Chemistry
Facilitation of Synthetic Routes Jeong et al. (2010) developed an efficient synthesis method for tetrasubstituted unsymmetrical pyrazines and related pyrazine N-oxides from commercially available 2-chloro-3-methylpyrazine. This method streamlined the synthesis process, highlighting the role of these compounds in facilitating the creation of complex molecules (Jeong et al., 2010).
Synthesis of Anticancer Agents Romero et al. (2020) reported the synthesis of a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, displaying substantial in vitro anticancer activity against various human cancer cells. The study highlighted the potential of these compounds, particularly compound 8d, as promising anticancer agents with low-micromolar IC50 values and significant biological responses (Romero et al., 2020).
Synthesis of Novel Derivatives Colbon et al. (2008) developed a convenient method for synthesizing 6-methylpyrazine-2-yl-amines, indicating the versatility of these compounds in creating novel molecules with potential applications in various fields (Colbon et al., 2008).
Eigenschaften
IUPAC Name |
2-chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-7-6-14(5-4-11-7)9-8(10)12-2-3-13-9/h2-3,7,11H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLYLJNFYGNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694770 | |
| Record name | 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651047-93-7 | |
| Record name | 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)



![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)
![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)





